N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the cyclization of O-acylamidoximes with derivatives of carboxylic acids or acid chlorides . The reaction conditions often include refluxing in ethanol or other suitable solvents . The specific steps are as follows:
Preparation of O-acylamidoxime: This is achieved by the condensation reaction of amidoximes with carboxylic acid derivatives or acid chlorides.
Cyclization: The O-acylamidoxime undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Agriculture: The compound exhibits antibacterial and antifungal activities, making it useful in developing new pesticides.
Materials Science:
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens . The oxadiazole ring is known to interact with biological molecules through hydrogen bonding and other interactions, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These are regioisomers of 1,2,4-oxadiazoles and also possess significant biological activities.
Uniqueness
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its combination of ethoxy and ethylphenoxy groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(24)21-20-22-19(27-23-20)15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
XABFLHMXUFPHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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